
5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(4-fluorobenzyl)furan-2-carboxamide
Beschreibung
This compound is a furan-2-carboxamide derivative featuring a sulfamoyl group substituted with cyclopropyl and furan-2-ylmethyl moieties, along with a 4-fluorobenzyl substituent. Its molecular complexity arises from the dual substitution on the sulfamoyl group and the incorporation of fluorinated aromatic systems, which are common in medicinal chemistry for enhancing metabolic stability and target binding .
Eigenschaften
IUPAC Name |
5-[cyclopropyl(furan-2-ylmethyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5S/c21-15-5-3-14(4-6-15)12-22-20(24)18-9-10-19(28-18)29(25,26)23(16-7-8-16)13-17-2-1-11-27-17/h1-6,9-11,16H,7-8,12-13H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACANAWXFHFNPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CO2)S(=O)(=O)C3=CC=C(O3)C(=O)NCC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural differences and hypothetical pharmacological properties of the target compound compared to analogues identified in the evidence:
Key Observations:
Sulfamoyl vs.
Fluorinated vs. Chlorinated Aromatics : The 4-fluorobenzyl group in the target compound may offer better metabolic stability compared to the 2-chlorophenyl substituent in , as fluorine is less prone to forming reactive metabolites.
Complexity and Bioactivity : The target’s dual substitution on the sulfamoyl group introduces steric bulk, which could affect binding to flat active sites (e.g., kinases) compared to less complex analogues like .
Research Findings (Hypothetical):
- Solubility: The sulfamoyl group in the target compound likely improves aqueous solubility relative to the non-sulfonamide analogue , though the cyclopropyl group may counterbalance this by increasing hydrophobicity.
- Synthetic Accessibility : The target compound’s synthesis would require multi-step functionalization of the sulfamoyl group, making it more challenging than the straightforward carboxamide in .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.